
N-(4-chlorobenzylidene)-4-phenoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzylidene)-4-phenoxyaniline is an organic compound belonging to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-chlorobenzylidene)-4-phenoxyaniline can be synthesized through the condensation reaction of 4-chlorobenzaldehyde and 4-phenoxyaniline. The reaction typically involves mixing equimolar amounts of the aldehyde and the amine in an appropriate solvent, such as ethanol, and heating the mixture under reflux conditions. The reaction proceeds as follows:
4-chlorobenzaldehyde+4-phenoxyaniline→this compound+H2O
The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzylidene)-4-phenoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.
Substitution: Reagents like halogens (Cl_2, Br_2) or nucleophiles (OH^-, NH_2^-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the aromatic rings or the Schiff base.
Reduction: 4-chlorobenzaldehyde and 4-phenoxyaniline.
Substitution: Substituted derivatives of the aromatic rings.
Scientific Research Applications
N-(4-chlorobenzylidene)-4-phenoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of materials with nonlinear optical properties and as a component in organic electronic devices.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzylidene)-4-phenoxyaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The Schiff base moiety can also participate in coordination with metal ions, influencing the compound’s reactivity and function.
Comparison with Similar Compounds
N-(4-chlorobenzylidene)-4-phenoxyaniline can be compared with other Schiff bases, such as N-(4-methylbenzylidene)-4-phenoxyaniline and N-(4-nitrobenzylidene)-4-phenoxyaniline These compounds share similar structural features but differ in their substituents on the aromatic rings, which can influence their chemical reactivity and applications
List of Similar Compounds
- N-(4-methylbenzylidene)-4-phenoxyaniline
- N-(4-nitrobenzylidene)-4-phenoxyaniline
- N-(4-chlorobenzylidene)-4-methylaniline
These compounds, while structurally related, exhibit distinct properties that make them suitable for various applications in research and industry.
Properties
CAS No. |
54758-51-9 |
|---|---|
Molecular Formula |
C19H14ClNO |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(4-phenoxyphenyl)methanimine |
InChI |
InChI=1S/C19H14ClNO/c20-16-8-6-15(7-9-16)14-21-17-10-12-19(13-11-17)22-18-4-2-1-3-5-18/h1-14H |
InChI Key |
FVDUHVXYNDNZEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B11952129.png)
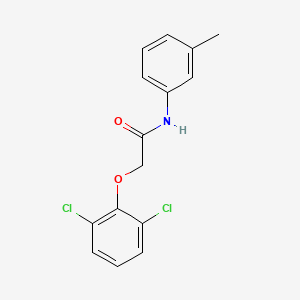
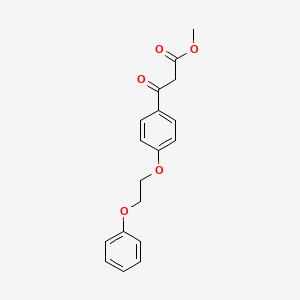
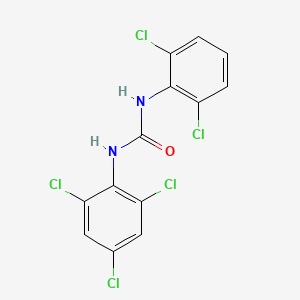

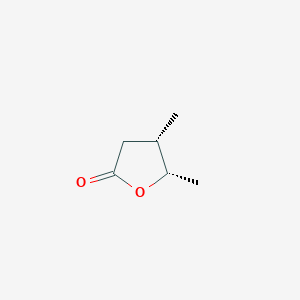
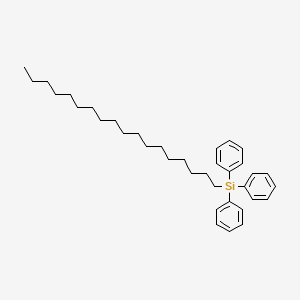
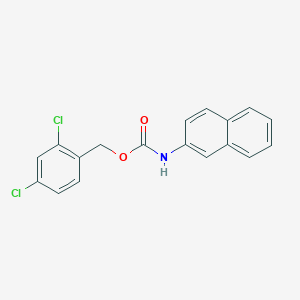
![2,2,2-Trichloro-1-[6-(2,2,2-trichloro-1-hydroxyethoxy)hexoxy]ethanol](/img/structure/B11952178.png)

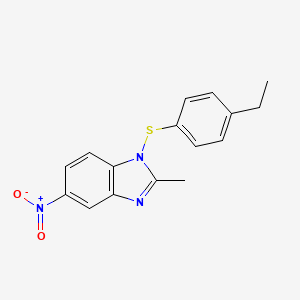
![N'~1~,N'~2~-bis[(E)-furan-2-ylmethylidene]ethanedihydrazide](/img/structure/B11952184.png)
